molecular formula C18H14N4OS3 B14873866 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B14873866
M. Wt: 398.5 g/mol
InChI Key: MBBVIJNQTFQFAG-UHFFFAOYSA-N
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Description

2-(benzo[d]thiazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide is a complex organic compound that features a benzothiazole and a thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d]thiazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple stepsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d]thiazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

2-(benzo[d]thiazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(benzo[d]thiazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d]thiazol-2-yl)phenol
  • 2-(benzo[d]thiazol-2-yl)acetic acid ethyl ester
  • 2-(benzo[d]thiazol-2-ylthio)succinic acid

Uniqueness

What sets 2-(benzo[d]thiazol-2-ylthio)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide apart is its unique combination of benzothiazole and thiadiazole rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring specific molecular interactions and stability .

Properties

Molecular Formula

C18H14N4OS3

Molecular Weight

398.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(5-phenyl-1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C18H14N4OS3/c1-11(24-18-19-13-9-5-6-10-14(13)25-18)15(23)20-17-22-21-16(26-17)12-7-3-2-4-8-12/h2-11H,1H3,(H,20,22,23)

InChI Key

MBBVIJNQTFQFAG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=NN=C(S1)C2=CC=CC=C2)SC3=NC4=CC=CC=C4S3

Origin of Product

United States

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